molecular formula C17H25N3O2 B256047 2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide

2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide

Cat. No. B256047
M. Wt: 303.4 g/mol
InChI Key: NQSVEIJETBBENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used for various scientific research purposes. BZP has been found to have a unique mechanism of action that makes it a potential candidate for further research.

Mechanism of Action

2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in alertness, energy, and mood. 2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide also acts as a serotonin reuptake inhibitor, which further enhances its effects.
Biochemical and Physiological Effects:
2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide has been found to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to dehydration and electrolyte imbalances.

Advantages and Limitations for Lab Experiments

2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It has a unique mechanism of action that makes it a potential candidate for further research. However, 2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide also has limitations, such as its potential for abuse and dependence, which need to be taken into consideration when conducting experiments.

Future Directions

There are several future directions for research on 2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide. One potential direction is to investigate its use as a potential treatment for ADHD and narcolepsy. Another direction is to study its effects on neurotransmitter systems in the brain and its potential for use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research can be conducted to investigate the long-term effects of 2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide use on the body and brain.

Synthesis Methods

2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide can be synthesized by reacting 1-benzylpiperazine with benzoyl chloride and isopropylamine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is purified by recrystallization to obtain pure 2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide.

Scientific Research Applications

2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been found to act as a central nervous system stimulant and has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

Product Name

2-(4-benzoylpiperazin-1-yl)-N-isopropylpropanamide

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

2-(4-benzoylpiperazin-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C17H25N3O2/c1-13(2)18-16(21)14(3)19-9-11-20(12-10-19)17(22)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,18,21)

InChI Key

NQSVEIJETBBENG-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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